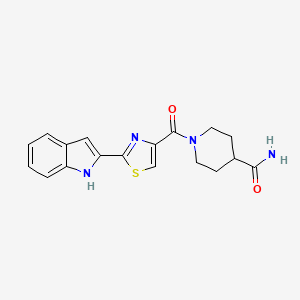

1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a hybrid of indole and thiazole, two important heterocyclic moieties . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives also exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, a round-bottom flask can be charged with a mixture of various reagents in a specific solvent . The synthesized compounds are then characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like 1H, 13C-NMR, IR, and HRMS spectrum analysis . The NMR spectra can provide information about the types and numbers of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and involve multiple steps . The Huckel charge distribution on the thiazole ring and the substituents at different positions can affect the therapeutic outcome of substituted thiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques . For instance, the melting point can be determined, and the NMR spectra can provide information about the types and numbers of atoms in the molecule .Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . This interaction often involves the compound binding to its target receptor, which can lead to changes in the receptor’s function and subsequently result in the observed biological activity.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited by the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-4-carboxamide-1 in lab experiments is its ability to modulate gene expression, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound-1 is its potential cytotoxicity, which can affect the viability of cells and may lead to false results.

Future Directions

There are several future directions for research on 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-4-carboxamide-1, including:

1. Further investigation of its mechanism of action and the specific genes and pathways it targets.

2. Development of more potent and selective derivatives of this compound-1 for use as drug candidates.

3. Evaluation of the efficacy of this compound-1 in preclinical and clinical studies for the treatment of cancer, viral infections, and inflammatory diseases.

4. Investigation of the potential use of this compound-1 in combination with other drugs for enhanced therapeutic effects.

5. Development of new methods for the synthesis of this compound-1 and its derivatives to improve their accessibility and scalability.

In conclusion, this compound-1 is a small molecule with a wide range of biological activities and potential applications in drug discovery. Its ability to modulate gene expression makes it a useful tool for studying various biological processes, but its potential cytotoxicity should be taken into consideration. Further research is needed to fully understand its mechanism of action and evaluate its potential as a drug candidate.

Synthesis Methods

The synthesis of 1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-4-carboxamide-1 involves the reaction of 2-(1H-indol-2-yl)thiazole-4-carboxylic acid with piperidine-4-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

1-(2-(1H-indol-2-yl)thiazole-4-carbonyl)piperidine-4-carboxamide-1 has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. It has been studied extensively for its potential use as a drug candidate for the treatment of cancer, viral infections, and inflammatory diseases.

Safety and Hazards

properties

IUPAC Name |

1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c19-16(23)11-5-7-22(8-6-11)18(24)15-10-25-17(21-15)14-9-12-3-1-2-4-13(12)20-14/h1-4,9-11,20H,5-8H2,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYVYSJUAXIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2535829.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2535831.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2535837.png)

![Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2535838.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2535842.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B2535844.png)

![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)